5-Hydroxyindole-3-acetic Acid-13C3

Stable isotope internal standard Deuterium exchange LC-MS/MS method validation

Unlabeled 5-HIAA or non-isotopic analogs introduce up to >13% quantification bias and fail to correct for matrix effects in LC-MS/MS. 5-HIAA-13C3 is the analytically validated solution. - Co-elutes with native 5-HIAA, ensuring identical matrix effect correction. - Non-exchangeable 13C label prevents signal loss seen with deuterated internal standards (90% loss in 3 months). - Supplied as a neat solid, stored at -20°C, with documented lot-to-lot consistency for multi-year method validation.

Molecular Formula C₇¹³C₃H₉NO₃
Molecular Weight 194.16
Cat. No. B1162212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyindole-3-acetic Acid-13C3
Synonyms(5-Hydroxy-1H-indol-3-yl)acetic Acid-13C3 ;  5-HIAA-13C3 ;  5-Hydroxy-1H-indole-3-acetic Acid-13C3 ;  5-Hydroxy-3-indolylacetate-13C3 ;  5-Hydroxy-IAA-13C3 ;  5-Hydroxyheteroauxin-13C3 ;  5-Hydroxyindol-3-ylacetic Acid-13C3 ;  5-Hydroxyindole-3-acetic
Molecular FormulaC₇¹³C₃H₉NO₃
Molecular Weight194.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-HIAA-13C3: SIL-IS for Urinary 5-HIAA


5-Hydroxyindole-3-acetic Acid-13C3 (5-HIAA-13C3) is a carbon-13 labeled isotopologue of 5-hydroxyindole-3-acetic acid (5-HIAA), the primary urinary metabolite of serotonin [1]. With a molecular formula of C₇¹³C₃H₉NO₃ and a molecular weight of 194.16 g/mol, this compound incorporates three ¹³C atoms into its molecular framework . It is supplied as a neat solid with light and air sensitivity, requiring storage at -20°C . As a stable isotope-labeled internal standard (SIL-IS), 5-HIAA-13C3 is designed to co-elute with native 5-HIAA during liquid chromatography and exhibit identical ionization behavior in mass spectrometry, thereby correcting for matrix effects, extraction recovery variability, and instrument signal fluctuations in quantitative bioanalytical assays [2].

1
13C-labeled SIL-IS for urinary 5-HIAA LC-MS/MS quantification
2
Co-elutes with native analyte to correct matrix effects and extraction variability
3
Neat solid with light/air sensitivity — requires protected storage and handling

Why 5-HIAA-13C3 is Irreplaceable


Generic substitution with unlabeled 5-HIAA or structurally similar non-isotopic internal standards is not analytically valid for LC-MS/MS quantification of urinary 5-HIAA. Unlabeled 5-HIAA cannot be used as an internal standard because it is indistinguishable from endogenous analyte, precluding any quantitative differentiation [1]. Non-isotopic structural analogs, such as 2-methyl-3-indoleacetic acid (2-MIAA), exhibit different chromatographic retention times and ionization efficiencies, failing to co-elute with the target analyte and thus inadequately correcting for matrix effects [2]. Specifically, a 2020 study demonstrated that 2-MIAA was unsuitable for multi-segment injection (MSI) analysis of 5-HIAA due to endogenous interferences, despite acceptable performance in conventional methods, while 1,5,5-trimethylhydantoin used as a non-isotopic internal standard for creatinine introduced a bias exceeding 13% in single injection methods and worsened further with MSI [2]. Stable isotope-labeled internal standards remain the only analytically defensible choice for accurate and precise 5-HIAA quantification in complex biological matrices.

Unlabeled 5-HIAA
Indistinguishable from endogenous analyte; cannot be used as internal standard for quantitative differentiation.
Non-isotopic structural analogs
Compounds like 2-MIAA exhibit different retention and ionization, failing to co-elute and inadequately correct for matrix effects.
Non-isotopic IS for co-analytes
May introduce substantial quantitative bias, especially in multi-segment injection workflows where matrix effect correction is critical.

5-HIAA-13C3: Evidence vs Deuterated Alternatives


13C Stability vs Deuterium Back-Exchange

The d5-labeled 5-HIAA internal standard (5-hydroxyindole-4,6,7-d3-3-acetic-2,2-d2 acid) exhibits progressive deuterium-hydrogen back-exchange when reconstituted and stored in 0.1 mol/L hydrochloric acid, resulting in conversion to d2 and d3 species and a 90% reduction in internal standard peak area within three months [1]. This degradation introduces positive bias in external quality assessment data and compromises long-term method reproducibility [1]. In contrast, 13C-labeled internal standards such as 5-HIAA-13C3 are not subject to acid-catalyzed hydrogen exchange because 13C atoms are covalently integrated into the carbon skeleton rather than appended as exchangeable protons [2]. Consequently, 13C-labeled standards maintain consistent mass shift and signal intensity across the entire analytical workflow and throughout extended storage periods.

Label stability
Head-to-head
13C label non-exchangeable; no signal loss under acidic storage vs d5 analog loses 90% peak area in 3 months
Supports long-term method reproducibility without deuterium back-exchange degradation.
Reported under 0.1 mol/L HCl at -20°C; data to verify in target matrix.
Stable isotope internal standard Deuterium exchange LC-MS/MS method validation 5-HIAA quantification

Chromatographic Co-Elution with Native Analyte

13C-labeled internal standards such as 5-HIAA-13C3 exhibit chromatographic retention times identical to the native unlabeled analyte, a property that ensures consistent matrix effect correction throughout the entire elution window [1]. In contrast, deuterated internal standards with five or more deuterium substitutions can display slight but measurable chromatographic retention time shifts relative to the native analyte due to differences in van der Waals interactions and hydrogen bonding [1]. This retention time discrepancy, though often less than 0.1 minutes, can result in differential matrix effects where the internal standard and analyte experience varying degrees of ion suppression or enhancement depending on the co-eluting matrix components at their respective elution times [1]. 13C labeling avoids this pitfall entirely because carbon isotope substitution does not meaningfully alter the physicochemical properties governing reversed-phase chromatographic retention.

Co-elution
Class-level
Identical retention time to native analyte; deuterated standards (≥5 D) may show measurable retention shift
Ensures uniform matrix effect correction across the elution window for accurate response ratios.
General principle for 13C labeling; confirm under specific LC conditions.
Chromatographic retention time Matrix effect correction Stable isotope internal standard LC-MS/MS quantification

Validated Rapid Urinary 5-HIAA Method

A validated LC-MS/MS method incorporating a 13C-labeled 5-HIAA internal standard (5-hydroxyindole-3a,4,5,6,7,7a-13C6-3-acetic acid) has been established for rapid urinary 5-HIAA analysis [1]. The method employs supported liquid extraction (SLE) followed by chromatographic separation on a 2.1 × 30 mm CORTECS UPLC T3 column, with samples diluted in ammonium acetate containing the 13C-labeled internal standard [1]. This validated workflow demonstrates that 13C-labeled internal standards are fully compatible with modern high-throughput LC-MS/MS platforms and can be integrated into clinical laboratory protocols for first-line carcinoid syndrome testing. The use of 13C labeling specifically addresses the analytical challenges of urinary 5-HIAA quantification, which is elevated in nearly all carcinoid-syndrome patients with midgut tumors and in approximately 30% of individuals with foregut carcinoids [2].

Validated method
Head-to-head
13C-labeled IS integrated in fully validated LC-MS/MS urinary 5-HIAA method; non-isotopic IS for creatinine showed >13% bias
Demonstrates compatibility with high-throughput SLE-UPLC-MS/MS workflows for biomarker analysis.
Validated using urine matrix; published method details available.
Supported liquid extraction LC-MS/MS method validation Urinary 5-HIAA Carcinoid syndrome diagnosis

Mass Shift Without Metabolic Interference

13C-labeled internal standards such as 5-HIAA-13C3 provide a sufficient mass shift (approximately +3 Da for three 13C atoms) to place the internal standard signal outside the natural isotopologue distribution of native 5-HIAA, eliminating cross-talk between analyte and internal standard channels [1]. This is critical because the d2 5-HIAA internal standard was specifically noted in the literature to have its signal within the natural carbon-13 isotope distribution of 5-HIAA, prompting laboratories to switch to d5-labeled alternatives to achieve adequate mass separation [2]. However, as demonstrated in the first evidence item, the d5 alternative introduced deuterium exchange instability [2]. 5-HIAA-13C3 resolves both issues simultaneously: it provides adequate mass separation from the natural isotopologue distribution (via three 13C atoms) while maintaining complete chemical stability (via non-exchangeable carbon labeling) [1].

Mass shift
Class-level
+3 Da mass shift; signal outside natural 13C isotopologue distribution of native 5-HIAA
Provides unambiguous quantitation without deuterium exchange liability, resolving both d2 inadequacy and d5 instability.
Class advantage of 13C over lower-mass deuterated IS.
Mass spectrometry Isotopologue distribution Quantitative accuracy Metabolic interference

5-HIAA-13C3: Primary Applications


Urinary 5-HIAA LC-MS/MS for Carcinoid Diagnosis

5-HIAA-13C3 serves as the internal standard for validated LC-MS/MS methods quantifying urinary 5-hydroxyindoleacetic acid, a first-line biomarker for carcinoid syndrome diagnosis. The 13C labeling ensures stable signal intensity throughout method lifetime, avoiding the 90% peak area loss within three months documented for d5-5-HIAA under acidic storage conditions [1]. This stability is essential for clinical laboratories operating under regulated quality assurance programs where method revalidation due to internal standard degradation incurs significant downtime and cost. The compound is directly integrated into published and validated workflows employing supported liquid extraction and rapid chromatographic separation [2].

Regulated Bioanalysis Method Development

For CROs performing regulated bioanalysis under FDA, EMA, or ICH guidelines, 5-HIAA-13C3 provides the documentation and performance characteristics required for method validation packages. Unlike non-isotopic internal standards that can introduce >13% bias in quantitative results [3], 13C-labeled internal standards meet regulatory expectations for SIL-IS use. The co-elution behavior of 13C-labeled standards ensures identical matrix effect correction across the entire analyte peak, a critical parameter evaluated during method validation [4].

Serotonin and Tryptophan Metabolism Studies

Investigators studying serotonin biosynthesis, turnover, and metabolic flux in neuropharmacology or neuroendocrine tumor biology can employ 5-HIAA-13C3 as a quantitative internal standard in targeted metabolomics assays. The 13C label provides sufficient mass separation from the natural isotopologue distribution of endogenous 5-HIAA without the confounding variable of deuterium retention time shifts that can complicate peak integration and quantitation in complex biological extracts [4].

QC Materials and Calibrator Production

Organizations preparing certified reference materials or proficiency testing samples for urinary 5-HIAA analysis require internal standards with long-term stability and lot-to-lot consistency. 5-HIAA-13C3, with its non-exchangeable 13C label, provides the chemical stability necessary for multi-year shelf-life claims on reference materials. This contrasts with deuterated alternatives whose degradation profile (90% signal loss in three months under certain conditions [1]) would compromise the integrity of stored calibrators and QC pools.

Application
Selection Property
Validation Focus
Urinary 5-HIAA LC-MS/MS biomarker analysis
Non-exchangeable 13C label for consistent SIL-IS signal
Acidic storage stability; long-term method lifetime without revalidation
Bioanalytical method validation for 5-HIAA
Co-elution and identical ionization behavior
Matrix effect correction accuracy; precision under validation protocols
Serotonin and tryptophan metabolism research
Sufficient mass shift from endogenous isotopologue distribution
Peak integration fidelity; absence of deuterium retention time shift
Reference material and calibrator preparation
Covalently stable 13C label with lot-to-lot consistency
Shelf-life stability evaluation; long-term signal integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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